Fludrocortisone-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fludrocortisone-d2 is a deuterated form of fludrocortisone, a synthetic corticosteroid with potent mineralocorticoid properties. It is primarily used in the treatment of conditions such as adrenal insufficiency and salt-losing adrenogenital syndrome. The deuterium substitution in this compound enhances its stability and metabolic profile, making it a valuable compound for scientific research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fludrocortisone-d2 involves the incorporation of deuterium atoms into the fludrocortisone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure selective deuteration at specific positions on the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. The final product undergoes rigorous quality control to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Fludrocortisone-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which can have different pharmacological properties and applications .
Scientific Research Applications
Fludrocortisone-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of fludrocortisone in biological samples.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of corticosteroids.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of corticosteroid therapies in conditions like adrenal insufficiency and septic shock.
Industry: Applied in the development of new corticosteroid formulations and drug delivery systems
Mechanism of Action
Fludrocortisone-d2 exerts its effects by mimicking the action of endogenous mineralocorticoids. It binds to mineralocorticoid receptors in the kidneys, promoting sodium reabsorption and potassium excretion. This leads to increased blood volume and blood pressure. The deuterium substitution enhances the compound’s stability, prolonging its duration of action and reducing its metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
Fludrocortisone: The non-deuterated form with similar pharmacological properties but lower stability.
Hydrocortisone: A glucocorticoid with both mineralocorticoid and glucocorticoid activity.
Dexamethasone: A potent glucocorticoid with minimal mineralocorticoid activity
Uniqueness
Fludrocortisone-d2 is unique due to its enhanced stability and metabolic profile, which result from the deuterium substitution. This makes it a valuable tool in research and therapeutic applications where prolonged action and reduced metabolic degradation are desired .
Properties
Molecular Formula |
C21H29FO5 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1/i11D2 |
InChI Key |
AAXVEMMRQDVLJB-OQKMQBFSSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.